molecular formula C19H19BrN4O2 B277100 N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

カタログ番号 B277100
分子量: 415.3 g/mol
InChIキー: MZKXMRVGJCBBCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression and have been implicated in various diseases, including cancer.

作用機序

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the interaction between BET proteins and chromatin, leading to altered gene expression and downstream effects on cancer cell growth and survival.
Biochemical and physiological effects:
In preclinical studies, N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to enhance the effects of other cancer therapies, such as chemotherapy and radiation. However, further studies are needed to determine the full range of biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

実験室実験の利点と制限

One advantage of using N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of their function. However, one limitation is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in combination therapies, where N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area is in the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential applications in other diseases beyond cancer.

合成法

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to obtain the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3-pyridin-3-ylbutanoic acid to form N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

科学的研究の応用

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential therapeutic applications in cancer treatment. BET proteins are involved in regulating the expression of genes that are critical for cancer cell survival and proliferation. Inhibiting BET proteins with N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide can lead to the downregulation of these genes, resulting in decreased cancer cell growth and increased apoptosis.

特性

製品名

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

分子式

C19H19BrN4O2

分子量

415.3 g/mol

IUPAC名

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H19BrN4O2/c1-12-9-15(20)10-13(2)18(12)22-16(25)6-3-7-17-23-19(24-26-17)14-5-4-8-21-11-14/h4-5,8-11H,3,6-7H2,1-2H3,(H,22,25)

InChIキー

MZKXMRVGJCBBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

正規SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。